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molecular formula C10H11N3 B8727059 2-(1H-Imidazol-2-YL)-6-methylaniline

2-(1H-Imidazol-2-YL)-6-methylaniline

Cat. No. B8727059
M. Wt: 173.21 g/mol
InChI Key: IUPJLNDYDHWLRD-UHFFFAOYSA-N
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Patent
US07629463B2

Procedure details

To a solution of the title compound of Step A (0.1 g, 0.49 mmol) in ethanol (20 mL) was added palladium hydroxide (20 wt % on carbon) (measured as the amount covering the tip of a small laboratory spatula). The flask was twice evacuated and flushed with nitrogen and then twice evacuated and flushed with hydrogen. The mixture was vigorously stirred under a balloon of hydrogen for 0.45 hour before being evacuated, exposed to air and filtered through a pad of Celite®. Concentration gave the title compound of Step B as an off white solid (82 mg).
Name
title compound
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:13]([O-])=O)=[C:4]([C:8]2[NH:9][CH:10]=[CH:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:9]1[CH:10]=[CH:11][N:12]=[C:8]1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH2:13] |f:2.3.4|

Inputs

Step One
Name
title compound
Quantity
0.1 g
Type
reactant
Smiles
CC=1C(=C(C=CC1)C=1NC=CN1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred under a balloon of hydrogen for 0.45 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was twice evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
twice evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen
CUSTOM
Type
CUSTOM
Details
before being evacuated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
0.45 h
Name
Type
product
Smiles
N1C(=NC=C1)C1=C(C(=CC=C1)C)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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